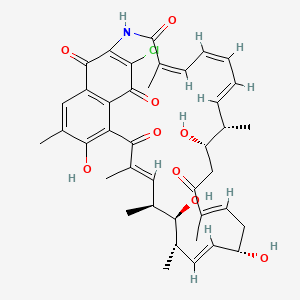

Naphthomycin A

Description

Properties

IUPAC Name |

(7E,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46ClNO9/c1-20-11-9-8-10-12-23(4)40(51)42-34-33(41)39(50)31-28(38(34)49)18-26(7)37(48)32(31)36(47)25(6)17-24(5)35(46)22(3)14-16-27(43)15-13-21(2)30(45)19-29(20)44/h8-14,16-18,20,22,24,27,29,35,43-44,46,48H,15,19H2,1-7H3,(H,42,51)/b10-8-,11-9+,16-14+,21-13+,23-12-,25-17+/t20-,22-,24-,27-,29-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEGRHYJHHPVDH-UMKVKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=C(C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C\C=C(/C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C/[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)Cl)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

720.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Isolation of Naphthomycin A from Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthomycin A, a potent ansamycin antibiotic, stands as a testament to the prolific biosynthetic capabilities of the genus Streptomyces. First isolated from Streptomyces collinus, this complex macrocyclic lactam has garnered significant interest due to its pronounced antibacterial, antifungal, and antitumor activities. More recently, a new species, Streptomyces naphthomycinicus, has also been identified as a producer. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and detailed methodologies for the fermentation, extraction, and purification of this compound, intended to serve as a valuable resource for researchers in natural product discovery and development.

Discovery and Producing Organisms

This compound was initially discovered as a yellow pigment produced by Streptomyces collinus.[1] This paved the way for further investigation into its unique chemical structure and biological activities. Decades later, a novel endophytic actinobacterium, isolated from a Thai medicinal plant, was identified and named Streptomyces naphthomycinicus sp. nov., also demonstrating the ability to produce this compound.[2]

These discoveries underscore the importance of continued exploration of diverse ecological niches for novel antibiotic-producing microorganisms. The genus Streptomyces remains a primary source of a vast array of clinically significant antibiotics.

Biosynthesis of this compound

The biosynthetic pathway of this compound is a classic example of a modular polyketide synthase (PKS) pathway, originating from primary metabolism. The entire biosynthetic gene cluster for this compound has been cloned and sequenced, revealing a 106 kb region containing 32 open reading frames (ORFs).[3] This cluster includes genes for the starter unit biosynthesis, the polyketide synthase, and various modifying enzymes.

The biosynthesis commences with the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[4][5] This is followed by the assembly of the polyketide chain by a Type I PKS, utilizing seven propionate and six acetate units as extenders.[4] The fully assembled polyketide chain then undergoes a series of post-PKS modifications, including chlorination by a halogenase, to yield the final this compound molecule.[6]

Signaling Pathway for this compound Biosynthesis

The regulation of this compound production is intricate, involving a cascade of regulatory genes within the biosynthetic gene cluster. These genes control the expression of the biosynthetic genes, responding to various cellular signals and environmental cues.

Experimental Protocols

Fermentation

This protocol is adapted for the production of this compound in a liquid culture of Streptomyces collinus.

Table 1: Media Composition for Liquid Fermentation

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Yeast Extract | 4.0 | - |

| Malt Extract | 10.0 | - |

| Glucose | 4.0 | 20.0 |

| Full-fat Soybean Meal | - | 10.0 |

| Agar (for slants) | 20.0 | - |

| pH | 7.4 | Not specified |

Protocol:

-

Spore Suspension Preparation: Prepare agar slants with the seed medium. Inoculate with Streptomyces collinus and incubate at 30°C for 7-10 days. Harvest spores and prepare a suspension in 20% glycerol for long-term storage.

-

Seed Culture: Inoculate 100 mL of sterile seed medium in a 500 mL baffled Erlenmeyer flask with the spore suspension. Incubate at 27-28°C on an orbital shaker at 300 rpm for 24 hours.

-

Production Culture: Inoculate 100 mL of sterile production medium in a 500 mL baffled Erlenmeyer flask with the seed culture. Incubate at 27-28°C on an orbital shaker at 300 rpm for 64-79 hours.

Solid-state fermentation has been shown to be effective for this compound production by S. naphthomycinicus.

Table 2: Media for Solid-State Fermentation

| Component | Amount |

| Basmati Rice | Not specified |

| Seed Culture | Inoculated |

Protocol:

-

Seed Culture: Prepare a seed culture of S. naphthomycinicus in a suitable liquid medium (e.g., ISP2 medium).

-

Solid-State Fermentation: In a 250 mL conical flask, add cooked basmati rice. Inoculate the rice with the seed culture and incubate for 7 days.

Extraction and Purification

The following protocol outlines the extraction and purification of this compound from the fermentation broth.

Table 3: Quantitative Data for Extraction and Purification

| Step | Parameter | Value |

| Extraction | Solvent | Ethyl Acetate, Methanol |

| pH of filtrate | 4.0 | |

| Purification | Preparative TLC | |

| Stationary Phase | Silica Gel 60 F254 | |

| Mobile Phase | Ethyl acetate:Benzene (4:1) | |

| HPLC | ||

| Column | ZORBAX Eclipse XDB-C18 | |

| Mobile Phase | Acetonitrile:Water (gradient) with 0.1% TFA | |

| Flow Rate | 1.0 mL/min | |

| Retention Time | 28.15 min | |

| Yield | Final Yield from liquid culture | 50 - 220 mg/L |

| Recovery after purification | Not specified |

Protocol:

-

Harvesting: At the end of the fermentation, add 2% Hyflo Supercel to the culture broth and filter through a Büchner funnel.

-

Extraction from Filtrate: Adjust the pH of the filtrate to 4.0 with 1.0 N HCl. Extract the filtrate three times with an equal volume of ethyl acetate.

-

Extraction from Mycelium: Wash the mycelial cake with methanol. Evaporate the methanol under reduced pressure. Add water to the residue and extract three times with ethyl acetate.

-

Combine and Concentrate: Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

-

Preparative Thin-Layer Chromatography (TLC): Apply the crude extract to a preparative silica gel plate. Develop the plate using a mobile phase of ethyl acetate:benzene (4:1). Scrape the band corresponding to this compound and elute from the silica with ethyl acetate.

-

High-Performance Liquid Chromatography (HPLC): For further purification, subject the sample to HPLC using a C18 column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid at a flow rate of 1.0 mL/min.

Experimental Workflow Diagram

Characterization

Spectroscopic Data

The structure of this compound is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 4: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₄₀H₄₆ClNO₉ |

| Molecular Weight | 720.26 g/mol |

| Appearance | Yellow pigment |

| ¹H NMR | Refer to specialized literature for detailed shifts. |

| ¹³C NMR | Refer to specialized literature for detailed shifts. |

| Mass Spectrometry | Consistent with the molecular formula. |

Conclusion

This compound remains a compelling natural product with significant therapeutic potential. The detailed methodologies and biosynthetic insights provided in this guide are intended to facilitate further research into this fascinating molecule. From the initial discovery in Streptomyces to the elucidation of its complex biosynthetic pathway and the development of robust isolation protocols, the study of this compound continues to be a rich field of scientific inquiry. The optimization of fermentation and purification processes, along with the exploration of biosynthetic engineering, holds the promise of enhancing the production and availability of this valuable antibiotic for future drug development efforts.

References

- 1. jmb.or.kr [jmb.or.kr]

- 2. Frontiers | Description of Streptomyces naphthomycinicus sp. nov., an endophytic actinobacterium producing this compound and its genome insight for discovering bioactive compounds [frontiersin.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Cloning and functional analysis of the naphthomycin biosynthetic gene cluster in Streptomyces sp. CS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Elucidation of Naphthomycin A: A Spectroscopic Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Naphthomycin A, a member of the ansamycin family of antibiotics, stands out due to its complex macrocyclic structure and potent biological activities, including antibacterial, antifungal, and antitumor properties. First isolated from Streptomyces collinus, its intricate architecture, featuring a naphthoquinone core spanned by a long ansa chain, has made its structural elucidation a notable case study in natural product chemistry. This technical guide provides an in-depth overview of the spectroscopic data and experimental methodologies that have been pivotal in defining the structure of this compound.

Core Structure and Biosynthesis

This compound (C₄₀H₄₆ClNO₉) possesses a unique 29-membered macrocyclic lactam structure.[1][2][3] Its biosynthesis follows a polyketide pathway, starting with 3-amino-5-hydroxybenzoic acid (AHBA), which is derived from the shikimate pathway.[4] The ansa chain is constructed from seven propionate and six acetate units.[4] The final structure is further modified by chlorination, catalyzed by a specific halogenase enzyme.[3]

Spectroscopic Data Summary

The determination of this compound's structure has relied on a combination of spectroscopic techniques. Below is a summary of the key quantitative data.

Table 1: NMR Spectroscopic Data for this compound

| ¹H NMR (Representative δ, ppm) | ¹³C NMR (Representative δ, ppm) | Assignment |

| 9.5 - 12.0 | - | Phenolic OH |

| 6.5 - 8.0 | 110 - 160 | Aromatic/Quinone CH |

| 5.0 - 6.5 | 120 - 140 | Vinylic CH |

| 3.0 - 4.5 | 60 - 80 | CH-O |

| 1.5 - 2.5 | 30 - 50 | Aliphatic CH, CH₂ |

| 0.8 - 1.2 | 10 - 25 | Aliphatic CH₃ |

Note: These are approximate chemical shift ranges. Actual values are dependent on the solvent and specific electronic environment within the molecule.

Table 2: Mass Spectrometry Data for this compound

High-resolution mass spectrometry (HR-MS) is crucial for determining the elemental composition of this compound.

| Technique | Ionization Mode | Observed m/z | Calculated m/z | Formula |

| HR-MS | ESI+ | [M+H]⁺ 720.2937 | 720.2937 | C₄₀H₄₇ClNO₉ |

| HR-MS | ESI+ | [M+Na]⁺ 742.2757 | 742.2757 | C₄₀H₄₆ClNNaO₉ |

Table 3: UV-Visible and Infrared Spectroscopic Data for this compound

UV-Visible spectroscopy provides information about the conjugated system of the naphthoquinone chromophore, while IR spectroscopy identifies key functional groups.

| Spectroscopy | Solvent/Medium | Absorption Maxima (λmax) / Wavenumber (cm⁻¹) | Assignment |

| UV-Vis | Methanol | ~230 nm, ~275 nm, ~380 nm | π → π* and n → π* transitions of the naphthoquinone system |

| IR | KBr Pellet | ~3400 cm⁻¹ (broad) | O-H stretching (phenols, alcohols) |

| ~2950 cm⁻¹ | C-H stretching (aliphatic) | ||

| ~1700 cm⁻¹ | C=O stretching (amide) | ||

| ~1650 cm⁻¹ | C=O stretching (quinone) | ||

| ~1600 cm⁻¹ | C=C stretching (aromatic/vinylic) | ||

| ~1050 cm⁻¹ | C-O stretching |

Experimental Protocols

The structural elucidation of this compound involves a series of key experiments:

Isolation and Purification of this compound

-

Fermentation: Streptomyces collinus is cultured in a suitable liquid medium to promote the production of this compound.

-

Extraction: The culture broth is extracted with an organic solvent, such as ethyl acetate, to isolate the crude secondary metabolites.

-

Chromatography: The crude extract is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to purify this compound from other metabolites.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Advanced 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of protons and carbons, defining the intricate structure of the ansa chain and its connection to the naphthoquinone core.

-

Mass Spectrometry: High-resolution mass spectrometry is used to determine the precise molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments can provide valuable information about the fragmentation patterns, aiding in the structural confirmation.

-

UV-Visible Spectroscopy: The UV-Vis spectrum is recorded in a solvent like methanol to characterize the electronic transitions of the conjugated naphthoquinone system.

-

Infrared Spectroscopy: The IR spectrum is typically obtained using a KBr pellet to identify the presence of key functional groups such as hydroxyls, carbonyls (amide and quinone), and carbon-carbon double bonds.

Visualizing the Elucidation and Biosynthesis

Logical Workflow for Structure Elucidation

Caption: Logical workflow for the isolation and structure elucidation of this compound.

Biosynthetic Pathway of this compound

Caption: Simplified biosynthetic pathway of this compound.

This guide provides a foundational understanding of the key data and methodologies involved in the structural characterization of this compound. For researchers in natural product discovery and development, a thorough appreciation of these techniques is essential for the successful identification and advancement of novel bioactive compounds.

References

- 1. npatlas.org [npatlas.org]

- 2. Naphthomycin | C40H46ClNO9 | CID 75124290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C40H46ClNO9 | CID 10101379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Naphthomycin, a novel ansa macrocyclic antimetabolite. Proton NMR spectra and structure elucidation using lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Naphthomycin A: A Technical Guide on its Potential as an Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naphthomycin A, a member of the ansamycin family of antibiotics, has demonstrated significant potential as an anticancer agent. Preclinical studies have revealed its cytotoxic and antitumor activities, stemming from a multifaceted mechanism of action. This document provides a comprehensive technical overview of this compound, summarizing the available quantitative data, detailing relevant experimental methodologies, and visualizing its potential molecular pathways of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action

The anticancer activity of this compound is attributed to several molecular mechanisms. The primary mechanism appears to be the inhibition of sulfhydryl (SH)-containing enzymes, which are critical for various cellular processes, including nucleic acid biosynthesis.[1] Additionally, emerging evidence from related naphthoquinone compounds suggests that this compound may also exert its effects through the modulation of key signaling pathways and the induction of oxidative stress.

Inhibition of Nucleic Acid Synthesis

This compound has been shown to be a potent inhibitor of both DNA and RNA synthesis, with a more pronounced effect on these processes than on protein synthesis.[1] This inhibition is likely a downstream consequence of the impairment of SH-containing enzymes essential for the production of nucleic acid precursors.

Generation of Reactive Oxygen Species (ROS)

Naphthoquinones as a class of compounds are known to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This increase in intracellular ROS can induce oxidative stress, leading to cellular damage and apoptosis. While direct evidence for this compound is still emerging, the anticancer effects of other naphthoquinones, such as naphthazarin, have been linked to ROS generation in human gastric cancer cells.[2]

Potential Modulation of Key Signaling Pathways

Based on studies of structurally related naphthoquinones, this compound may also influence critical cancer-related signaling pathways:

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting proliferation and survival. Other naphthoquinones, such as napabucasin, have been identified as inhibitors of STAT3 phosphorylation.[3][4][5]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its dysregulation is implicated in tumorigenesis.[6][7][8] The potential for this compound to modulate this pathway warrants further investigation.

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and repair, and they are validated targets for anticancer drugs.[9] Several naphthoquinone derivatives have been shown to inhibit topoisomerase I and II.[10][11]

Preclinical Data

The preclinical efficacy of this compound has been evaluated in both in vitro and in vivo models.

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxicity against a range of cancer cell lines, primarily in murine models.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| P388 | Murine Leukemia | 0.4 - 1.3 | [1] |

| L1210 | Murine Leukemia | 0.4 - 1.3 | [1] |

| L5178Y | Murine Leukemia | 0.4 - 1.3 | [1] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

In Vivo Antitumor Activity

In vivo studies using murine tumor models have shown significant therapeutic activity of this compound.

| Tumor Model | Administration Route | Key Findings | Reference |

| Ehrlich Carcinoma | Intraperitoneal | >169% increase in life-span | [1] |

| IMC Carcinoma | Intraperitoneal | 128% increase in life-span | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used in the evaluation of potential anticancer agents like this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Nucleic Acid Synthesis Inhibition Assay

This assay measures the incorporation of radiolabeled precursors into newly synthesized DNA and RNA.

-

Cell Culture and Treatment: Culture cancer cells and treat them with this compound for a defined period.

-

Radiolabeling: Add radiolabeled thymidine (for DNA synthesis) or uridine (for RNA synthesis) to the cell culture medium and incubate.

-

Harvesting and Precipitation: Harvest the cells and precipitate the macromolecules (including DNA and RNA) using trichloroacetic acid (TCA).

-

Scintillation Counting: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Compare the radioactivity in treated cells to that in untreated control cells to determine the percentage of inhibition of nucleic acid synthesis.

In Vivo Murine Tumor Model

Subcutaneous xenograft models are commonly used to evaluate the in vivo efficacy of anticancer compounds.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer this compound to the mice via a specified route (e.g., intraperitoneal or oral) and schedule.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the potential signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: Potential molecular mechanisms of this compound.

Caption: A typical workflow for preclinical evaluation.

Conclusion and Future Directions

This compound has demonstrated compelling preclinical anticancer activity, primarily through the inhibition of nucleic acid synthesis and potentially through the modulation of key oncogenic signaling pathways. The quantitative data from in vitro and in vivo studies support its further investigation as a potential therapeutic agent.

Future research should focus on:

-

Expanding the in vitro testing of this compound against a broader panel of human cancer cell lines to identify responsive cancer types.

-

Elucidating the precise molecular targets and signaling pathways directly affected by this compound.

-

Conducting further in vivo studies in orthotopic and patient-derived xenograft (PDX) models to better predict clinical efficacy.

-

Investigating potential synergistic effects of this compound with existing chemotherapeutic agents.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of this compound into a novel anticancer therapy.

References

- 1. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Napabucasin and Related Heterocycle-Fused Naphthoquinones as STAT3 Inhibitors with Antiproliferative Activity against Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STAT3 Inhibitor Napabucasin Inhibits Tumor Growth and Cooperates with Proteasome Inhibition in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Pathways: The Balance between Cancer and the Immune System Challenges the Therapeutic Specificity of Targeting Nuclear Factor-κB Signaling for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The diverse mechanisms and anticancer potential of naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of topoisomerase I by naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Topoisomerase I/II inhibition by a novel naphthoquinone containing a modified anthracycline ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

Naphthomycin A as an Inhibitor of RNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthomycin A, a member of the ansamycin class of antibiotics, is recognized for its antimicrobial and antitumor properties. A primary mechanism contributing to its bioactivity is the inhibition of nucleic acid synthesis. This technical guide delves into the role of this compound as an inhibitor of RNA polymerase (RNAP), the central enzyme in gene transcription. While specific quantitative and structural data for this compound's direct interaction with RNAP remains to be fully elucidated, this document synthesizes the available information and provides a framework for its study, drawing parallels with the well-characterized mechanisms of other ansamycin antibiotics. We present available inhibitory data, detail relevant experimental protocols for characterization, and provide visualizations to illustrate the key concepts and workflows.

Introduction to this compound and the Ansamycin Class

This compound is a macrocyclic antibiotic belonging to the ansamycin family, characterized by an aliphatic ansa chain bridging a naphthoquinone core.[1] This structural motif is shared by other potent RNAP inhibitors, most notably Rifampicin.[2] The ansamycins are a significant class of antibiotics that have been instrumental in antibacterial therapy, primarily by targeting the bacterial RNA polymerase.[2][3]

Mechanism of Action: Insights from the Ansamycin Family

The mechanism of RNAP inhibition by ansamycins is best understood through extensive studies of Rifampicin. This body of work provides a strong inferential basis for the likely mechanism of this compound.

Binding Site on RNA Polymerase

Structural and biochemical studies have revealed that Rifampicin binds to a deep pocket within the β subunit of bacterial RNA polymerase.[1][2] This binding site is strategically located near the active center of the enzyme, in the path of the elongating RNA transcript.[1] The high conservation of the β subunit sequence across different bacterial species accounts for the broad-spectrum activity of many ansamycins.[1] It is highly probable that this compound, given its structural similarity, also targets the β subunit of bacterial RNAP.

Inhibition of Transcription

The binding of ansamycins to the RNAP β subunit does not typically prevent the initial steps of transcription, such as promoter recognition and the formation of the open promoter complex.[1] Instead, the primary inhibitory effect is on the elongation phase of transcription. The antibiotic physically obstructs the path of the nascent RNA chain once it reaches a length of 2-3 nucleotides, preventing further extension and leading to the termination of transcription.[1] This steric hindrance model is the accepted mechanism for Rifampicin and is the most plausible mechanism for this compound.

Quantitative Data on the Inhibition by this compound

| Compound | Assay Type | Organism/Cell Line | Endpoint | Value | Notes |

| This compound | Cytotoxicity | Murine Leukemia L5178Y cells | Inhibition of Nucleic Acid Synthesis | ~50% inhibition at 2 µg/mL | This value reflects the overall impact on DNA and RNA synthesis within a cellular context and is not a direct measure of RNAP inhibition. |

Experimental Protocols for Studying this compound as an RNAP Inhibitor

To rigorously characterize this compound as an RNAP inhibitor, a series of in vitro and structural biology experiments are necessary. The following protocols are standard methodologies used for this purpose.

In Vitro Transcription Assay

This assay directly measures the enzymatic activity of RNA polymerase in the presence and absence of an inhibitor.

Objective: To determine the IC50 of this compound against purified bacterial RNA polymerase.

Materials:

-

Purified bacterial RNA polymerase (e.g., from E. coli)

-

DNA template containing a strong promoter (e.g., T7A1 promoter)

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)

-

[α-32P]-UTP (for radiolabeling) or a fluorescently labeled UTP analog

-

Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 150 mM KCl, 10 mM MgCl2, 10 mM DTT)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Stop solution (e.g., formamide loading buffer with EDTA)

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup: Prepare a series of reaction mixtures, each containing transcription buffer, a fixed concentration of RNA polymerase, and the DNA template.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Initiation of Transcription: Initiate the transcription reaction by adding the rNTP mix, including the labeled UTP.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 15-30 minutes) to allow for RNA synthesis.

-

Termination: Stop the reactions by adding the stop solution.

-

Analysis: Separate the RNA transcripts by size using denaturing PAGE.

-

Quantification: Visualize and quantify the amount of full-length transcript produced in each reaction using a phosphorimager or fluorescence scanner.

-

Data Analysis: Plot the percentage of inhibition against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Binding Site Identification: DNA Footprinting

DNA footprinting can reveal if this compound binding to RNAP alters the interaction of the polymerase with the promoter DNA.

Objective: To determine if this compound affects the binding of RNAP to the promoter DNA.

Materials:

-

Purified bacterial RNA polymerase

-

DNA fragment containing the promoter of interest, end-labeled with 32P on one strand

-

DNase I

-

This compound

-

Binding buffer

-

Denaturing polyacrylamide gel

-

Autoradiography equipment

Procedure:

-

Binding Reaction: Incubate the end-labeled DNA with RNA polymerase in the presence and absence of this compound.

-

DNase I Digestion: Partially digest the DNA in each reaction with DNase I. The enzyme will cleave the DNA at sites not protected by the bound RNA polymerase.

-

Analysis: Purify the DNA fragments and separate them by size on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.

-

Interpretation: The region where RNA polymerase binds will be protected from DNase I cleavage, resulting in a "footprint" (a gap in the ladder of DNA fragments) on the autoradiogram. Changes in the footprint in the presence of this compound can indicate an altered binding mode of RNAP.

Visualizations

Signaling Pathway: Mechanism of Ansamycin Inhibition of Bacterial RNA Polymerase

Caption: Mechanism of bacterial RNA polymerase inhibition by ansamycins.

Experimental Workflow: In Vitro Transcription Assay for this compound

Caption: Workflow for an in vitro transcription inhibition assay.

Logical Relationship: Characterization of this compound as an RNAP Inhibitor

Caption: Logical flow for characterizing this compound's RNAP inhibition.

Conclusion and Future Directions

This compound is a promising bioactive compound with a likely mechanism of action involving the inhibition of bacterial RNA polymerase. While direct evidence is still forthcoming, its structural similarity to well-characterized ansamycin antibiotics like Rifampicin provides a strong foundation for this hypothesis. The experimental protocols outlined in this guide offer a clear path for future research to definitively establish the quantitative inhibitory parameters, kinetic mechanism, and precise binding site of this compound on RNA polymerase. Such studies are crucial for the potential development of this compound and its analogs as next-generation therapeutic agents.

References

- 1. Structures of RNA polymerase-antibiotic complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Naphthomycin A Analogs: Structure, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of natural products structurally related to Naphthomycin A, a member of the naphthalenoid ansamycin family.[1][2] Ansamycins are a class of macrolactam antibiotics produced by bacteria, characterized by an aromatic core bridged by an aliphatic ansa chain.[3][4] this compound and its analogs, distinguished by their naphthoquinone or naphthalene core, have garnered significant interest due to their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[2][3][4][5]

This document details the structural diversity within this family, presents quantitative bioactivity data, and outlines key experimental protocols relevant to their study.

Structural Analogs of this compound

The ansamycin family is structurally diverse, broadly categorized based on the nature of their aromatic core into benzenoid and naphthalenoid types.[1][3] this compound belongs to the naphthalenoid class, which exhibits greater structural variety compared to their benzenoid counterparts.[1] Key structural analogs and related compounds include:

-

Rifamycins: A prominent subclass of naphthalenoid ansamycins with a C17 ansa chain, known for their potent activity against mycobacteria, including Mycobacterium tuberculosis.[1][4] Their mechanism often involves the inhibition of bacterial DNA-dependent RNA polymerase.[6]

-

Streptovaricins: These compounds share the naphthalenoid core and are known for their antibacterial and antiviral activities.[3]

-

Geldanamycin and its Analogs (Macbecins, Herbimycins): These are benzoquinone ansamycins, differing from this compound in their aromatic core.[3][4] They are renowned as potent inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncogenic proteins.[3][7][8][9][10] This inhibitory action leads to the degradation of Hsp90 client proteins, making them promising anticancer agents.[7][11]

-

Other Naphthomycins: Numerous other Naphthomycin derivatives have been isolated, such as Naphthomycins H, L, M, and N, differing in the substitution patterns on the ansa chain and the naphthoquinone core.[1][12]

The structural diversity arises from variations in the ansa chain length (e.g., C15 in ansaeomycins, C23 in some naphthomycins), oxidation states of the core, and substitutions on both the ansa bridge and the aromatic moiety.[1]

Quantitative Bioactivity Data

The biological activity of this compound and its analogs is a key area of research. The following tables summarize representative quantitative data, primarily focusing on cytotoxicity (IC50 values) against cancer cell lines and antibacterial activity (Minimum Inhibitory Concentration, MIC).

Table 1: Cytotoxicity (IC50) of this compound and Analogs against Cancer Cell Lines

| Compound | Cell Line | IC50 Value | Reference |

| This compound | P388 (Murine Leukemia) | 0.4 µg/mL | [5] |

| This compound | L1210 (Murine Leukemia) | 1.3 µg/mL | [5] |

| This compound | L5178Y (Murine Leukemia) | 0.4 µg/mL | [5] |

| Hygrolansamycin B | AGS (Gastric Adenocarcinoma) | > 100 µM | [13] |

| Hygrolansamycin B | B16F10 (Murine Melanoma) | > 100 µM | [13] |

| Hygrolansamycin B | HeLa (Cervical Carcinoma) | > 100 µM | [13] |

| Hygrolansamycin B | MDA-MB-231 (Breast Cancer) | > 100 µM | [13] |

| Hygrolansamycin B | PC12 (Pheochromocytoma) | > 100 µM | [13] |

| Nivelactam | A549 (Lung), HCT116 (Colon), etc. | 3.76 - 15.02 µM | [14] |

| 19-Fluoro-reblastatin analog | SKOV-3 (Ovarian Cancer) | 54 nM | [9] |

| 19-Fluoro-reblastatin analog | MCF7 (Breast Cancer) | 18 nM | [9] |

| 17-AAG (Geldanamycin analog) | SKOV-3 (Ovarian Cancer) | 240 nM | [9] |

| 17-AAG (Geldanamycin analog) | MCF7 (Breast Cancer) | 58 nM | [9] |

Table 2: Antibacterial Activity (MIC) of Naphthomycin Analogs

| Compound | Bacterial Strain | MIC Value | Reference |

| Naphthoquinone-meroterpenoid 3 | Staphylococcus aureus | 5 µg/mL | [15] |

| Naphthoquinone-meroterpenoid 5 | Staphylococcus aureus | 5 µg/mL | [15] |

| Naphthoquinone-meroterpenoid 3 | Mycobacterium smegmatis | 9 µg/mL | [15] |

| Naphthoquinone-meroterpenoid 5 | Mycobacterium smegmatis | 9 µg/mL | [15] |

| Chaetocochin C / Chetomin A | Staphylococcus aureus | 0.12 - 9.6 µg/mL | [16] |

| Chaetocochin C / Chetomin A | Bacillus subtilis | 0.12 - 9.6 µg/mL | [16] |

| Rifampin | Mycobacterium tuberculosis | 0.5 µg/mL | [17] |

| Rifamycin SV | Mycobacterium tuberculosis | 0.05 µg/mL | [17] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of these complex natural products. Below are representative protocols for isolation, cytotoxicity testing, and target-based assays.

This protocol outlines a general workflow for extracting and purifying ansamycin-class antibiotics from bacterial cultures.

-

Fermentation: Inoculate a suitable production medium (e.g., oatmeal medium, YMG agar) with a high-yielding strain of Streptomyces (e.g., Streptomyces sp. CS, S. collinus).[2][14] Incubate under optimal conditions (temperature, shaking speed, duration) to maximize secondary metabolite production.

-

Extraction: After fermentation, separate the mycelia from the culture broth by centrifugation or filtration. Extract the mycelia and the broth separately using an organic solvent such as ethyl acetate or methanol. Combine the organic extracts.

-

Solvent Partitioning: Concentrate the crude extract under reduced pressure. Partition the residue between an immiscible solvent pair (e.g., n-hexane and methanol) to remove nonpolar impurities like lipids.

-

Chromatographic Purification: Subject the polar extract to a series of chromatographic steps.

-

Silica Gel Chromatography: Perform initial fractionation using a silica gel column with a gradient elution system (e.g., dichloromethane-methanol or chloroform-acetone).

-

Sephadex LH-20 Chromatography: Further purify the active fractions using size-exclusion chromatography with a solvent like methanol to remove smaller impurities.

-

High-Performance Liquid Chromatography (HPLC): Achieve final purification using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).

-

-

Structural Elucidation: Characterize the pure compounds using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR - 1D and 2D) to confirm the structure.[1]

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cultured cells.[18][19]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Naphthomycin analogs) in culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] in sterile PBS.[19] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[20] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an SDS-HCl solution, to each well to dissolve the formazan crystals.[18][20]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[18][20]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[21]

This assay measures the ability of a compound to inhibit the binding of a fluorescently labeled ligand (like geldanamycin) to the N-terminal ATP-binding pocket of Hsp90.[22][23]

-

Reagent Preparation: Prepare assay buffer and dilute recombinant human Hsp90α protein, a FITC-labeled geldanamycin probe, and test inhibitors to their final concentrations in the buffer.

-

Reaction Setup: In a black 96-well microplate, add the Hsp90α protein solution.

-

Inhibitor Addition: Add various concentrations of the test compound (or a known inhibitor like unlabeled geldanamycin as a positive control) to the wells. Add buffer for "no inhibitor" controls. Incubate for 10-15 minutes at room temperature to allow for binding.

-

Probe Addition: Add the FITC-labeled geldanamycin probe to all wells. The final volume should be consistent across all wells.

-

Incubation: Incubate the plate for 2-3 hours at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[22]

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization (FP) on a microplate reader equipped with appropriate filters (e.g., excitation at 485 nm, emission at 530 nm).[22]

-

Data Analysis: High FP values indicate that the fluorescent probe is bound to the large Hsp90 protein. A decrease in FP signifies that the test inhibitor has displaced the probe from the Hsp90 binding site.[23] Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the study of this compound and its analogs.

Caption: Workflow for Natural Product Discovery and Development.

Caption: Mechanism of Action for Hsp90-Inhibiting Ansamycins.

References

- 1. Modifications, biological origin and antibacterial activity of naphthalenoid ansamycins - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP00002D [pubs.rsc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. agscientific.com [agscientific.com]

- 4. Ansamycin - Wikipedia [en.wikipedia.org]

- 5. Studies on antineoplastic activity of naphthomycin, a naphthalenic ansamycin, and its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rifamycin antibiotic resistance by ADP-ribosylation: Structure and diversity of Arr - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A new ansamycin antibiotic, naphthomycin H from a Streptomyces species Y-83,40369 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. broadpharm.com [broadpharm.com]

- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 21. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bpsbioscience.com [bpsbioscience.com]

The Ansamycin Antibiotics: A Technical Review of Mechanism, Activity, and Therapeutic Potential

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The ansamycins are a family of macrocyclic antibiotics, primarily produced by actinomycete bacteria, characterized by an aliphatic ansa chain bridging an aromatic nucleus. This structural motif bestows a wide range of biological activities, from potent antibacterial and antiviral effects to anticancer properties. This technical guide provides an in-depth review of the two major classes of ansamycins: the naphthalenoid rifamycins, which are cornerstones in the treatment of mycobacterial infections, and the benzenoid ansamycins, such as geldanamycin, known for their potent inhibition of Heat Shock Protein 90 (Hsp90). We will explore their mechanisms of action, spectrum of activity, pharmacokinetic profiles, and the molecular basis of resistance. Detailed experimental protocols for key assays and quantitative data on antimicrobial efficacy are presented to serve as a resource for researchers in the field.

Introduction to Ansamycins

The term "ansamycin" is derived from the Latin word ansa, meaning "handle," which aptly describes their unique chemical structure. This family of secondary metabolites exhibits significant antimicrobial activity against many Gram-positive and some Gram-negative bacteria. The ansamycin family is broadly divided into two main groups based on the nature of their aromatic core:

-

Naphthalenoid Ansamycins: This group, exemplified by the rifamycins, features a naphthalene or naphthoquinone core. Their primary clinical utility is in the treatment of infections caused by mycobacteria, such as tuberculosis and leprosy.

-

Benzenoid Ansamycins: This group, which includes geldanamycin and herbimycin, has a benzene or benzoquinone core. While initially investigated for antibacterial properties, their profound effects on eukaryotic cells, particularly their antitumor activities, have become the main focus of research.

This guide will systematically review these two pivotal classes, focusing on the molecular interactions and experimental methodologies that define their study.

The Rifamycins: Potent Inhibitors of Bacterial Transcription

The rifamycins are among the most important antibiotics used in modern medicine, with rifampicin (also known as rifampin) being a first-line drug for tuberculosis treatment.

Mechanism of Action

The antibacterial effect of rifamycins stems from their highly specific inhibition of bacterial DNA-dependent RNA polymerase (RNAP), the essential enzyme responsible for transcribing DNA into RNA.

-

Target Specificity: Rifampicin binds with high affinity to the β-subunit of the prokaryotic RNAP. This binding is highly selective; the corresponding mammalian enzymes are not affected, which accounts for the antibiotic's therapeutic window.

-

Inhibition of RNA Elongation: The antibiotic positions itself within the DNA/RNA channel of the enzyme. It does not prevent the initiation of transcription or the formation of the first phosphodiester bond. Instead, it physically blocks the path of the elongating RNA transcript when it reaches a length of 2-3 nucleotides, thereby halting further synthesis. This steric occlusion prevents the production of functional messenger RNA, leading to a cessation of protein synthesis and ultimately, bacterial death.

Resistance to rifampicin typically arises from mutations in the rpoB gene, which encodes the β-subunit of RNAP. These mutations alter the drug's binding site, reducing its affinity for the enzyme.

Visualizing the Mechanism of Rifampicin

The following diagram illustrates the inhibitory action of rifampicin on bacterial RNA polymerase.

Methodological & Application

Naphthomycin A solubility in DMSO versus aqueous buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthomycin A is a member of the ansamycin family of antibiotics, known for its potent antibacterial, antifungal, and antitumor activities. Its mechanism of action is primarily attributed to the inhibition of SH enzymes, particularly those involved in nucleic acid biosynthesis. Due to its hydrophobic nature, understanding the solubility of this compound in various solvent systems is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. These application notes provide a summary of the solubility of this compound in Dimethyl Sulfoxide (DMSO) versus aqueous buffers, along with detailed protocols for solubility determination.

Data Presentation: Solubility of this compound

The solubility of this compound has been determined in DMSO and is known to be sparingly soluble in aqueous solutions. The following table summarizes the available quantitative data.

| Solvent System | Solubility |

| Dimethyl Sulfoxide (DMSO) | 2 mg/mL[1] |

| Aqueous Buffers (e.g., PBS, pH 7.4) | Sparingly soluble |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Equilibrate this compound powder to room temperature.

-

Weigh the desired amount of this compound using a calibrated analytical balance in a sterile microcentrifuge tube or vial.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 1 mL of DMSO to 10 mg of this compound).

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the widely used shake-flask method to determine the thermodynamic solubility of this compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS).[2][3][4]

Materials:

-

This compound (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4, sterile-filtered

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer

-

Calibrated analytical balance

Procedure:

-

Add an excess amount of this compound powder to a glass vial. The excess solid should be visually apparent.

-

Add a known volume of PBS (e.g., 1 mL) to the vial.

-

Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment.

-

Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the vial to stand to let the excess solid settle.

-

Carefully remove a sample of the supernatant. To ensure no solid particles are transferred, the supernatant should be centrifuged at high speed (e.g., 10,000 x g for 10 minutes) and/or filtered through a 0.22 µm syringe filter.

-

Quantify the concentration of dissolved this compound in the clear filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry. A standard calibration curve of this compound in the same buffer should be prepared for accurate quantification.

-

The determined concentration represents the saturation solubility of this compound in the aqueous buffer under the specified conditions.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the aqueous solubility of this compound.

Caption: Shake-Flask Solubility Determination Workflow.

This compound and the NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of transcription factors. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, making it a relevant target for anti-inflammatory and anticancer agents. The diagram below illustrates the canonical NF-κB signaling pathway and a potential point of inhibition by this compound.

Caption: Inhibition of the NF-κB Signaling Pathway.

References

Protocol for Naphthomycin A Stock Solution Preparation and Storage

Application Note: This document provides a detailed protocol for the preparation and storage of Naphthomycin A stock solutions for use in research and drug development applications. This compound is a naphthalenic ansamycin antibiotic with antibacterial, antifungal, and antitumor properties.[1] Adherence to this protocol will help ensure the stability and consistent performance of this compound in experimental settings.

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₄₀H₄₆ClNO₉ | [2] |

| Molecular Weight | 720.26 g/mol | [1] |

| Appearance | Yellow Pigment | [1] |

| Storage Temperature | -20°C (for stock solutions) |

Experimental Protocol: this compound Stock Solution Preparation

This protocol details the steps for preparing a sterile stock solution of this compound. As this compound is a yellow pigment, it is recommended to protect it from light.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile deionized water or appropriate sterile buffer (e.g., PBS)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sterile syringe filters (0.22 µm pore size, compatible with the chosen solvent)

-

Sterile syringes

-

Personal protective equipment (lab coat, gloves, safety glasses)

Procedure:

-

Pre-dissolution Steps:

-

Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.

-

Perform all steps in a sterile environment (e.g., a laminar flow hood) to maintain sterility.

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder directly into the tube.

-

-

Dissolving this compound:

-

To the weighed this compound powder, add a small volume of sterile DMSO to create a concentrated primary stock. For example, to prepare a 10 mM stock solution, dissolve 7.21 mg of this compound in 1 mL of DMSO.

-

Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary to aid dissolution.

-

-

Sterilization:

-

If the final application requires a sterile solution, filter the dissolved this compound stock solution through a 0.22 µm sterile syringe filter into a new sterile tube. Ensure the filter is compatible with DMSO.

-

-

Aliquoting and Storage:

-

Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting (amber) microcentrifuge tubes or cryovials. This minimizes the number of freeze-thaw cycles and reduces the risk of contamination.

-

Clearly label each aliquot with the name of the compound, concentration, date of preparation, and solvent.

-

Store the aliquots at -20°C for long-term storage.

-

Signaling Pathway Visualization

The cytotoxic effects of this compound are attributed to its ability to inhibit nucleic acid synthesis.[3] The following diagram illustrates this proposed mechanism of action.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays Using Naphthomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthomycin A is a member of the ansamycin family of antibiotics, isolated from Streptomyces collinus. It exhibits a range of biological activities, including antibacterial, antifungal, and antitumor properties.[1] Its cytotoxic effects against cancer cells are of significant interest in drug development. This document provides detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays and summarizes its known mechanisms of action.

Mechanism of Action

The primary mechanism of cytotoxicity for this compound is believed to be the inhibition of sulfhydryl (SH) enzymes that are critical for nucleic acid biosynthesis.[1] This inhibition disrupts essential cellular processes, leading to a halt in proliferation and ultimately cell death. The activity of this compound can be reversed by the presence of SH compounds like 2-mercaptoethanol, dithiothreitol, and glutathione.[1]

Additionally, this compound, like other quinone-containing compounds, has been observed to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway . This pathway is a cellular defense mechanism against oxidative stress. While seemingly counterintuitive for a cytotoxic agent, this activation may represent a cellular stress response to the compound. The interplay between the direct cytotoxic effects and the induction of this protective pathway is a key area of ongoing research.

Data Presentation

The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines.

| Cell Line | Cell Type | Organism | IC50 (µg/mL) | Reference |

| P388 | Murine Leukemia | Mouse | 0.4 - 1.3 | [1] |

| L1210 | Murine Leukemia | Mouse | 0.4 - 1.3 | [1] |

| L5178Y | Murine Leukemia | Mouse | 0.4 - 1.3 | [1] |

Note: IC50 values for this compound against a broader range of human cancer cell lines are not extensively reported in the public domain. The provided data is based on studies with murine cell lines.

Signaling Pathway Diagrams

Caption: Proposed cytotoxic mechanism of this compound.

Caption: Nrf2-ARE antioxidant response pathway activation.

Experimental Protocols

Two common and reliable methods for assessing cytotoxicity are the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

-

This compound

-

Selected cancer cell line

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

MTT solvent (e.g., 0.01 M HCl in isopropanol or acidified SDS solution)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar levels.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (100% viability).

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, which occurs during necrosis.

Materials:

-

This compound

-

Selected cancer cell line

-

Complete cell culture medium (phenol red-free medium is recommended for this assay)

-

LDH cytotoxicity assay kit (commercially available)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to include the following controls:

-

Untreated Control: Cells in medium only (for measuring spontaneous LDH release).

-

Maximum LDH Release Control: Cells treated with a lysis solution provided in the kit.

-

Vehicle Control: Cells treated with the vehicle used for this compound.

-

Medium Background Control: Medium only.

-

-

-

Supernatant Collection:

-

After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

-

Carefully transfer a specific volume (as per the kit instructions, typically 50 µL) of the cell-free supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Prepare the LDH reaction mixture according to the manufacturer's protocol.

-

Add the reaction mixture to each well containing the supernatant.

-

-

Incubation and Measurement:

-

Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

-

Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the medium background control from all other readings.

-

Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

-

Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the EC50 value (the concentration that causes 50% of the maximum LDH release).

-

Conclusion

The provided protocols offer a robust framework for evaluating the cytotoxic effects of this compound. The MTT assay provides insights into metabolic activity and cell viability, while the LDH assay specifically measures membrane integrity and necrotic cell death. By understanding its mechanism of action involving the inhibition of SH enzymes and the potential modulation of the Nrf2 pathway, researchers can better interpret the results of these assays and advance the development of this compound as a potential anticancer agent. It is recommended to use multiple assay types to gain a comprehensive understanding of the cytotoxic profile of this compound.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Naphthomycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthomycin A is a member of the ansamycin class of antibiotics, known for their complex structures and diverse biological activities. Isolated from Streptomyces species, this compound has demonstrated antibacterial, antifungal, and antitumor properties.[1] This document provides detailed protocols for the in vitro antibacterial susceptibility testing of this compound, guidance on data interpretation, and an overview of its potential mechanisms of action. These application notes are intended to assist researchers in evaluating the antibacterial efficacy of this compound against various bacterial strains.

Data Presentation

A comprehensive search of scientific literature did not yield a consolidated table of specific Minimum Inhibitory Concentration (MIC) values for this compound against a standardized panel of bacteria. However, qualitative descriptions of its activity are available.

Table 1: Summary of Antibacterial Activity of this compound

| Bacterial Type | Activity Level |

| Gram-positive bacteria | Generally reported to have activity against Gram-positive bacteria. |

| Gram-negative bacteria | Reports on activity against Gram-negative bacteria are less consistent, suggesting potentially lower efficacy or the influence of factors like efflux pumps. |

| Mycobacterium species | Some ansamycins are known for their anti-mycobacterial properties, but specific data for this compound is not widely available. |

Note: The lack of specific, publicly available MIC data necessitates empirical determination for the bacterial strains of interest using the protocols outlined below.

Experimental Protocols

The following are standardized methods for determining the in vitro antibacterial susceptibility of this compound. The broth microdilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution Assay for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Bacterial strains for testing (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no this compound).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be assessed visually or with a microplate reader.

-

Protocol 2: Disk Diffusion Assay (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains for testing

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or calipers

Procedure:

-

Preparation of this compound Disks:

-

Apply a known concentration of this compound solution to sterile filter paper disks and allow them to dry under sterile conditions. The concentration will need to be optimized for the desired zone of inhibition.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the adjusted bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

-

Application of Disks:

-

Aseptically place the this compound-impregnated disks onto the inoculated agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

-

-

Measurement and Interpretation:

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

-

The interpretation of the zone size (susceptible, intermediate, or resistant) requires correlation with MIC data, which is currently not established for this compound. Therefore, this method is primarily for screening purposes until standardized interpretive criteria are available.

-

Visualizations

Experimental Workflow

Caption: Workflow for In Vitro Antibacterial Susceptibility Testing.

Proposed Mechanism of Action

The precise antibacterial mechanism of this compound is not fully elucidated. However, literature suggests two potential pathways: inhibition of SH (sulfhydryl) enzymes involved in nucleic acid synthesis and targeting bacterial RNA polymerase, a known mechanism for other ansamycin antibiotics.

Caption: Proposed Mechanisms of Antibacterial Action for this compound.

References

Application of Naphthomycin A in the Study of Bacterial Transcription

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthomycin A is a member of the ansamycin family of antibiotics, a class of compounds known for their potent antimicrobial and antitumor activities.[1] Isolated from Streptomyces species, this compound possesses a unique naphthalenic core structure with a long aliphatic ansa chain.[2] Its primary mode of action in bacteria is the inhibition of transcription, a fundamental process for bacterial survival and pathogenesis. This makes this compound a valuable tool for studying the intricacies of bacterial RNA polymerase (RNAP) and for the development of novel antibacterial agents. This document provides detailed application notes and protocols for utilizing this compound in the investigation of bacterial transcription.

Mechanism of Action

This compound, like other ansamycins such as rifampicin, targets the bacterial DNA-dependent RNA polymerase (RNAP).[3][4] The binding site for ansamycins is located on the β-subunit of the RNAP holoenzyme.[4] By binding to this subunit, this compound physically obstructs the path of the elongating RNA transcript, leading to a halt in RNA synthesis.[1] This steric hindrance prevents the formation of phosphodiester bonds and the extension of the nascent RNA chain beyond a few nucleotides, effectively blocking gene expression at the elongation stage of transcription.[1]

dot

References

- 1. MIC values do not predict the intraphagocytic killing of Staphylococcus aureus by naphthalenic ansamycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of the Pseudomonas aeruginosa Aminoglycoside Differential Resistomes Allows Defining Genes Simultaneously Involved in Intrinsic Antibiotic Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new ansamycin antibiotic, naphthomycin H from a Streptomyces species Y-83,40369 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthoquinone-derivative as a synthetic compound to overcome the antibiotic resistance of methicillin-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Naphthomycin A as a Tool for Enzyme Inhibition Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction